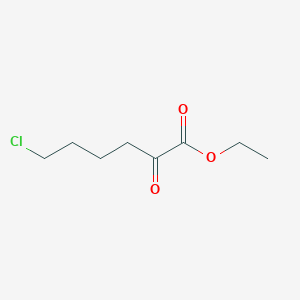

Ethyl 6-chloro-2-oxohexanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 6-chloro-2-oxohexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13ClO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNDQZHNIWDWBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20482526 | |

| Record name | ETHYL 6-CHLORO-2-OXOHEXANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62123-62-0 | |

| Record name | ETHYL 6-CHLORO-2-OXOHEXANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20482526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 6-chloro-2-oxohexanoate: Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-2-oxohexanoate is a bifunctional organic molecule of interest in synthetic chemistry and potentially in drug discovery. Its structure, incorporating both a β-keto ester and a terminal alkyl chloride, offers multiple reaction sites for the construction of more complex molecular architectures. This technical guide provides a comprehensive overview of the known properties, structure, and synthetic approaches for this compound, alongside predicted spectroscopic data to aid in its identification and characterization. While specific biological applications are not yet widely documented, the reactivity of the α-haloketone moiety suggests potential as an enzyme inhibitor or a covalent binder in targeted therapeutic strategies.

Chemical Structure and Properties

This compound possesses a linear six-carbon chain with an ethyl ester at one terminus and a chlorine atom at the other. A ketone group is located at the second carbon position, classifying it as a β-keto ester.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 62123-62-0 | [1] |

| Molecular Formula | C₈H₁₃ClO₃ | [1] |

| Molecular Weight | 192.64 g/mol | [1] |

| Boiling Point | 264.1 °C at 760 mmHg | [1] |

| Density | 1.116 g/cm³ | [1] |

| Refractive Index | 1.443 | [1] |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from ethyl acetoacetate. This method, based on the well-established acetoacetic ester synthesis, first introduces the chloro-terminated alkyl chain and is followed by the chlorination of the activated methylene group.

Synthetic Pathway

Figure 2: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(4-chlorobutyl)-3-oxobutanoate (Alkylation)

This procedure is adapted from standard protocols for the alkylation of ethyl acetoacetate.

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, and is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Base Preparation: Sodium ethoxide (NaOEt) is prepared in situ by dissolving sodium metal (1.0 equivalent) in anhydrous ethanol with cooling.

-

Enolate Formation: Ethyl acetoacetate (1.0 equivalent) is added dropwise to the sodium ethoxide solution at room temperature to form the sodium enolate.

-

Alkylation: 1,4-Dichlorobutane (1.1 equivalents) is added dropwise to the enolate solution.

-

Reaction: The reaction mixture is heated to reflux and maintained for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude product.

-

Purification: The crude ethyl 2-(4-chlorobutyl)-3-oxobutanoate can be purified by vacuum distillation.

Step 2: Synthesis of this compound (Chlorination)

This procedure is based on general methods for the α-chlorination of β-keto esters.

-

Reaction Setup: A dry, round-bottom flask is equipped with a magnetic stirrer and a dropping funnel and is cooled in an ice bath.

-

Chlorination: The purified ethyl 2-(4-chlorobutyl)-3-oxobutanoate from Step 1 is dissolved in a suitable aprotic solvent, such as dichloromethane. Sulfuryl chloride (SO₂Cl₂) (1.05 equivalents) is added dropwise to the cooled solution.

-

Reaction: The reaction is stirred at low temperature and allowed to slowly warm to room temperature. The reaction progress is monitored by TLC or GC.

-

Work-up: Upon completion, the reaction is carefully quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation or column chromatography on silica gel.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on its chemical structure and typical values for similar functional groups.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| CH₃ (ester) | ~1.3 | Triplet | 3H |

| -CH₂- (internal) | ~1.8-2.0 | Multiplet | 4H |

| -CH₂- (adjacent to C=O) | ~2.8 | Triplet | 2H |

| -CH₂-Cl | ~3.6 | Triplet | 2H |

| O-CH₂- (ester) | ~4.2 | Quartet | 2H |

¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| C H₃ (ester) | ~14 |

| -C H₂- (internal) | ~25-30 |

| -C H₂- (adjacent to C=O) | ~40 |

| -C H₂-Cl | ~45 |

| O-C H₂- (ester) | ~62 |

| C =O (ester) | ~168 |

| C =O (ketone) | ~200 |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (alkane) | 2850-2960 | Medium-Strong |

| C=O (ester) | ~1740 | Strong |

| C=O (ketone) | ~1715 | Strong |

| C-O (ester) | 1000-1300 | Strong |

| C-Cl | 600-800 | Medium-Strong |

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment |

| 192/194 | [M]⁺ |

| 157 | [M - Cl]⁺ |

| 147 | [M - OCH₂CH₃]⁺ |

| 119 | [M - COOCH₂CH₃]⁺ |

Potential Applications in Drug Development

While specific studies on the biological activity of this compound are scarce, its chemical structure suggests potential applications in drug development, primarily stemming from the reactivity of the α-haloketone moiety.

Covalent Inhibition

α-Haloketones are known to be effective alkylating agents and can act as irreversible inhibitors of enzymes, particularly those with a nucleophilic residue (such as cysteine, histidine, or serine) in their active site. The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack, leading to the formation of a stable covalent bond with the enzyme.

Figure 3: General mechanism of covalent inhibition by an α-haloketone.

This property makes this compound a potential candidate for the development of targeted covalent inhibitors for various enzyme classes, including proteases, kinases, and metabolic enzymes implicated in disease.

Synthetic Building Block

The dual functionality of this compound makes it a versatile intermediate for the synthesis of more complex molecules with potential therapeutic value. The terminal chloride can be displaced by various nucleophiles to introduce different functional groups, while the β-keto ester moiety can participate in a wide range of C-C bond-forming reactions.

Conclusion

This compound is a readily accessible compound with significant potential as a synthetic intermediate and as a starting point for the design of targeted covalent inhibitors. This technical guide has provided a detailed overview of its structure, properties, and a plausible synthetic route. The predicted spectroscopic data presented herein should serve as a valuable resource for researchers working with this compound. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

Technical Guide: Physicochemical Properties of Ethyl 6-chloro-2-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental physicochemical properties of Ethyl 6-chloro-2-oxohexanoate, a chemical compound relevant in various research and development applications.

Core Molecular Data

The essential molecular identifiers for this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Parameter | Value | Reference |

| Molecular Formula | C₈H₁₃ClO₃ | [1][2] |

| Molecular Weight | 192.64 g/mol | [1][2] |

| CAS Number | 62123-62-0 | [1][2] |

Experimental Protocols for Property Determination

The molecular formula and weight of a compound like this compound are determined through a combination of well-established analytical techniques.

-

Mass Spectrometry (MS): This is the primary technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to deduce the elemental composition and thus the molecular formula. The process involves ionizing the molecule and measuring its mass-to-charge ratio.

-

Elemental Analysis: This method provides the percentage composition of each element (Carbon, Hydrogen, Chlorine, etc.) in the compound. These percentages are used to derive the empirical formula, which can then be converted to the molecular formula if the molecular weight is known.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, ¹H and ¹³C NMR spectroscopy can confirm the molecular formula by accounting for all hydrogen and carbon atoms within the molecule's structure.

The workflow for identifying and confirming these properties is outlined in the diagram below.

Caption: Workflow for determining molecular properties.

Logical Data Relationship

The relationship between the chemical name, its structural formula, and its calculated mass is fundamental. The diagram below illustrates this direct logical connection.

Caption: Relationship between chemical identity and properties.

References

Spectroscopic Characterization of Ethyl 6-chloro-2-oxohexanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for Ethyl 6-chloro-2-oxohexanoate and outlines the detailed experimental protocols for their acquisition. Due to the limited availability of public domain spectral data for this specific compound, this document focuses on predicted spectral characteristics derived from its chemical structure, alongside standardized methodologies for obtaining empirical data.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound based on its molecular structure and known spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.2 | Quartet | 2H | -OCH₂CH₃ |

| ~3.6 | Triplet | 2H | -CH₂Cl |

| ~2.8 | Triplet | 2H | -C(O)CH₂- |

| ~2.0 | Quintet | 2H | -CH₂CH₂Cl |

| ~1.3 | Triplet | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~200 | Carbonyl (Ketone) | C2 |

| ~165 | Carbonyl (Ester) | C1 |

| ~62 | Aliphatic | -OCH₂CH₃ |

| ~45 | Aliphatic | C6 (-CH₂Cl) |

| ~38 | Aliphatic | C3 |

| ~28 | Aliphatic | C5 |

| ~22 | Aliphatic | C4 |

| ~14 | Aliphatic | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Absorption Bands

Sample Phase: Neat Liquid

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~1745 | Strong | C=O (Ester) | Stretch |

| ~1720 | Strong | C=O (Ketone) | Stretch |

| ~2950 | Medium | C-H (Aliphatic) | Stretch |

| ~1200 | Strong | C-O (Ester) | Stretch |

| ~750 | Medium-Strong | C-Cl | Stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

Ionization Mode: Electron Ionization (EI)

| m/z Ratio | Interpretation |

| ~192/194 | Molecular Ion Peak [M]⁺ (with ³⁵Cl/³⁷Cl isotope pattern) |

| ~157 | [M - Cl]⁺ |

| ~147 | [M - OCH₂CH₃]⁺ |

| ~119 | [M - COOCH₂CH₃]⁺ |

| ~83 | [M - Cl - COOCH₂CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for a liquid compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

-

Filtration: Filter the sample solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

-

Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine. The instrument's magnetic field is then locked onto the deuterium signal of the solvent.[1]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp, well-resolved peaks.[1]

-

Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C spectra. For ¹H NMR, a sufficient number of scans are acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Procedure:

-

Sample Preparation (Neat Liquid): Place one to two drops of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).[2][3]

-

Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the two plates.[2][4]

-

Analysis: Mount the plates in the spectrometer's sample holder.[4] Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Alternative (ATR): For Attenuated Total Reflectance (ATR) IR spectroscopy, a single drop of the liquid is placed directly onto the ATR crystal. This method requires minimal sample preparation.[5]

-

Cleaning: After analysis, the salt plates should be thoroughly cleaned with a dry solvent (e.g., acetone or isopropanol) and stored in a desiccator.[2][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in its identification and structural elucidation.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[6] Further dilute this stock solution to a final concentration of about 10-100 µg/mL.[6]

-

Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a volatile compound, GC-MS is a suitable option.

-

Ionization: In the ion source, the sample molecules are ionized. Electron Ionization (EI) is a common technique that involves bombarding the sample with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion.[7]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[7][8]

-

Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.[7]

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of a novel compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

Caption: Generalized experimental workflow for mass spectrometry analysis.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. homework.study.com [homework.study.com]

- 4. researchgate.net [researchgate.net]

- 5. researching.cn [researching.cn]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 8. fiveable.me [fiveable.me]

The Synthetic Versatility of Chloro-Oxo-Esters: A Technical Guide to Ethyl 6-chloro-2-oxohexanoate as a Prototypical Building Block

Disclaimer: This technical guide addresses the potential applications of "Ethyl 6-chloro-2-oxohexanoate" in organic synthesis. It is important to note that while this compound is commercially available, a comprehensive body of published scientific literature detailing its specific synthesis and reactivity is not readily accessible. Therefore, this document serves as a detailed exploration of the compound's potential as a synthetic building block, drawing upon the well-established chemistry of its constituent functional groups: an α-keto ester and a primary alkyl chloride. The experimental protocols and reaction pathways described herein are representative examples from the broader chemical literature for molecules containing these functionalities and should be adapted and optimized for the specific substrate.

Introduction: A Bifunctional Scaffold for Complex Molecule Synthesis

This compound is a bifunctional organic molecule that holds significant promise as a versatile building block for the synthesis of a wide array of complex organic molecules, particularly heterocyclic compounds of medicinal and agrochemical interest. Its structure incorporates two key reactive sites: an α-keto ester moiety and a terminal primary alkyl chloride. This unique combination allows for a diverse range of chemical transformations, enabling chemists to construct intricate molecular architectures through sequential or one-pot reactions.

The α-keto ester functionality is a valuable precursor for the formation of various carbon-carbon and carbon-heteroatom bonds. It can participate in nucleophilic additions, condensations, and cycloaddition reactions, providing access to a variety of carbocyclic and heterocyclic systems. The primary alkyl chloride, on the other hand, is a classic electrophilic site, amenable to nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups or the initiation of intramolecular cyclization cascades. The spatial separation of these two functional groups by a flexible four-carbon chain offers the potential for the construction of six-membered rings, a common motif in numerous biologically active molecules.

This guide will provide a comprehensive overview of the potential synthetic utility of this compound, presenting its physicochemical properties, plausible synthetic routes, and a detailed exploration of its application in the construction of key molecular scaffolds.

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 62123-62-0 |

| Molecular Formula | C₈H₁₃ClO₃ |

| Molecular Weight | 192.64 g/mol |

| Boiling Point | 264.1 °C at 760 mmHg |

| Density | 1.116 g/cm³ |

| Appearance | Not available |

Representative Synthesis of α-Keto Esters

While a specific, optimized synthesis for this compound is not detailed in the literature, general methods for the synthesis of α-keto esters can be adapted. A common and effective approach is the acylation of a Grignard reagent with an excess of a di-ester of oxalic acid, such as diethyl oxalate.

Experimental Protocol: Synthesis of an α-Keto Ester via Grignard Acylation

Materials:

-

Magnesium turnings

-

Iodine (crystal)

-

Appropriate alkyl or aryl halide (e.g., 1-bromo-4-chlorobutane)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Diethyl oxalate

-

Hydrochloric acid (10% aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings and a crystal of iodine.

-

Add a small amount of the alkyl halide (dissolved in anhydrous ether/THF) to initiate the Grignard reaction, as evidenced by the disappearance of the iodine color and gentle refluxing.

-

Add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of diethyl oxalate in anhydrous ether/THF (typically a 2-3 fold molar excess with respect to the Grignard reagent).

-

Add the diethyl oxalate solution dropwise to the cold Grignard reagent with vigorous stirring. A thick precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 10% aqueous hydrochloric acid until the solid dissolves and the solution is acidic.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude α-keto ester by vacuum distillation or column chromatography on silica gel.

Applications in Organic Synthesis: A Versatile Building Block

The dual reactivity of this compound opens up a plethora of possibilities for its use as a scaffold in the synthesis of complex molecules. The following sections will explore some of the key transformations and their potential applications.

Reactions at the α-Keto Ester Moiety: Building Heterocycles

The α-keto ester functionality is a cornerstone for the synthesis of a variety of nitrogen-containing heterocycles. Condensation reactions with dinucleophiles are a particularly powerful strategy.

Pyridazines and their derivatives are an important class of heterocycles with a wide range of biological activities. A common synthetic route involves the condensation of a 1,4-dicarbonyl compound with hydrazine. While this compound is a 1,5-dicarbonyl surrogate, its α-keto ester moiety can react with hydrazine to form a hydrazone, which can then undergo further transformations. A more direct approach to pyridazinones involves the reaction of a γ-keto ester with hydrazine.

Experimental Protocol: Representative Synthesis of a Dihydropyridazinone from a γ-Keto Ester

Materials:

-

γ-Keto ester (e.g., Ethyl levulinate as a model)

-

Hydrazine hydrate

-

Ethanol

-

Acetic acid (glacial)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the γ-keto ester in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, remove the solvent under reduced pressure.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, water, or a mixture thereof) to afford the pure dihydropyridazinone.

The following diagram illustrates the general workflow for the synthesis of a dihydropyridazinone from a gamma-keto ester.

Caption: General workflow for dihydropyridazinone synthesis.

Reactions at the Alkyl Chloride Moiety: Functionalization and Cyclization

The primary alkyl chloride in this compound serves as an excellent electrophilic handle for introducing a variety of nucleophiles. This allows for the late-stage functionalization of molecules or can be a key step in a cyclization strategy.

Intramolecular Williamson ether synthesis is a classic method for the formation of cyclic ethers. In a molecule like this compound, if the keto group can be selectively reduced to a hydroxyl group, a subsequent base-mediated intramolecular cyclization would lead to the formation of a substituted tetrahydropyranone.

Experimental Protocol: Representative Intramolecular Cyclization to a Tetrahydropyranone

Materials:

-

A δ-chloro-β-hydroxy ester (hypothetically derived from this compound)

-

A suitable base (e.g., sodium hydride, potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the δ-chloro-β-hydroxy ester in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the base (1.1 equivalents) portion-wise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the tetrahydropyranone derivative.

The logical relationship for this intramolecular cyclization is depicted in the following diagram.

Ethyl 6-chloro-2-oxohexanoate: A Versatile Intermediate in Synthetic Chemistry and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Ethyl 6-chloro-2-oxohexanoate is a bifunctional organic molecule that holds significant potential as a versatile building block in synthetic chemistry. Its unique structure, incorporating an α-keto ester and a terminal alkyl chloride, offers multiple reactive sites for the construction of complex molecular architectures, including heterocyclic systems and pharmacologically active agents. While direct research applications of this compound are not extensively documented in publicly available literature, its structural similarity to key intermediates in established synthetic routes for therapeutic compounds underscores its potential value. This technical guide provides a comprehensive overview of the known applications of closely related analogs, proposes potential synthetic pathways utilizing this compound, and furnishes detailed experimental protocols and characterization data.

Physicochemical Properties and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₈H₁₃ClO₃ |

| Molecular Weight | 192.64 g/mol |

| Appearance | Liquid |

| Boiling Point | 264.1 °C at 760 mmHg |

| Density | 1.116 g/cm³ |

| CAS Number | 62123-62-0 |

| ¹H NMR (Predicted) | δ 1.3 (t, 3H), 1.8-2.0 (m, 4H), 2.9 (t, 2H), 3.6 (t, 2H), 4.3 (q, 2H) |

| ¹³C NMR (Predicted) | δ 14.0, 25.0, 31.0, 44.0, 62.0, 161.0, 194.0 |

Potential Research Applications

The synthetic utility of this compound can be inferred from the established applications of its close structural analogs, namely ethyl 6-chloro-6-oxohexanoate and 6-chloro-2-hexanone. These examples highlight the potential of the α-keto ester and alkyl chloride functionalities in the synthesis of valuable compounds.

Intermediate in the Synthesis of α-Lipoic Acid (Analog Application)

A close analog, ethyl 6-chloro-6-oxohexanoate, is a well-documented precursor in the synthesis of α-lipoic acid, a potent antioxidant with therapeutic applications in diabetes and other oxidative stress-related conditions.[1] The synthesis involves the conversion of the chloro-ester functionality into the characteristic dithiolane ring of lipoic acid.

Experimental Protocol: Synthesis of α-Lipoic Acid from Ethyl 6-chloro-6-oxohexanoate (Bullock et al. method)

This protocol is based on the pioneering work of Bullock and colleagues.

-

Synthesis of Ethyl 6,8-dithiooctanoate: Ethyl 6-chloro-6-oxohexanoate is reacted with sodium disulfide (Na₂S₂) to introduce the sulfur atoms.

-

Reduction to Dihydrolipoic Acid: The resulting disulfide is reduced, typically using sodium borohydride (NaBH₄), to yield the dithiol form, dihydrolipoic acid.

-

Oxidation to α-Lipoic Acid: Dihydrolipoic acid is then oxidized to form the cyclic disulfide of α-lipoic acid.

Precursor for the Vasodilator Drug Pentoxifylline (Analog Application)

The structurally related ketone, 6-chloro-2-hexanone, serves as a crucial intermediate in the industrial synthesis of pentoxifylline, a xanthine derivative used to treat peripheral vascular disease.[2][3][4] This synthesis showcases the utility of the chloroketone moiety in alkylation reactions to build the core structure of the drug.

Experimental Workflow: Synthesis of Pentoxifylline

Caption: Synthesis of Pentoxifylline.

Proposed Application: Synthesis of Heterocyclic Compounds

The 1,2-dicarbonyl moiety of this compound makes it an ideal substrate for condensation reactions with dinucleophiles, such as hydrazine, to form various heterocyclic systems. The reaction with hydrazine is expected to yield pyridazine derivatives, which are prevalent scaffolds in medicinal chemistry with a wide range of biological activities.

Proposed Synthetic Pathway: Synthesis of Pyridazine Derivatives

Caption: Proposed synthesis of pyridazines.

Experimental Protocol: Proposed Synthesis of a Dihydropyridazinone Derivative

-

Reaction Setup: this compound (1 equivalent) is dissolved in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: Hydrazine hydrate (1.1 equivalents) is added dropwise to the solution at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated, and the progress is monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the dihydropyridazinone derivative.

Summary of Quantitative Data for Analogous Syntheses

The following table summarizes typical reaction yields for the synthesis of key intermediates and final products discussed in this guide.

| Reaction | Starting Material | Product | Typical Yield (%) |

| Synthesis of α-Lipoic Acid (overall) | Ethyl 6-chloro-6-oxohexanoate | α-Lipoic Acid | 60-70 |

| Alkylation step in Pentoxifylline synthesis | Theobromine & 6-Chloro-2-hexanone | Pentoxifylline | 80-90 |

| Proposed Pyridazine Synthesis (estimated) | This compound | Dihydropyridazinone Derivative | 50-70 |

Conclusion

This compound represents a promising, yet underexplored, synthetic intermediate. Based on the well-established applications of its close analogs, it can be concluded that this compound holds significant potential for the synthesis of bioactive molecules, including antioxidants and pharmaceuticals. The dual reactivity of the α-keto ester and alkyl chloride functionalities opens avenues for the construction of diverse molecular scaffolds, particularly heterocyclic systems. Further research into the specific reactions and applications of this compound is warranted to fully unlock its synthetic potential for drug discovery and development.

References

- 1. α-Lipoic acid chemistry: the past 70 years - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. US5491265A - Process for preparing 6-chloro-2-hexanone from 1-methylcyclopentane - Google Patents [patents.google.com]

- 4. US5498802A - Process for preparing omega-halo-ketones - Google Patents [patents.google.com]

Ethyl 6-chloro-2-oxohexanoate: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of Ethyl 6-chloro-2-oxohexanoate (CAS No. 62123-62-0). This key chemical intermediate, utilized in the synthesis of various pharmaceutical compounds, possesses distinct physicochemical characteristics that are critical for its handling, storage, and application in research and development. This document consolidates physical property data, qualitative solubility information, and an analysis of its expected stability profile based on its chemical structure. Furthermore, it outlines standard experimental protocols for determining solubility and stability, providing a framework for researchers to generate specific data for their applications.

Introduction

This compound is a bifunctional organic molecule featuring an ethyl ester, a ketone at the C2 position, and a terminal chloroalkane. This unique combination of functional groups makes it a versatile building block in organic synthesis, particularly in the construction of heterocyclic and other complex molecular architectures relevant to drug discovery. An understanding of its solubility and stability is paramount for optimizing reaction conditions, developing robust purification methods, and ensuring the integrity of the compound during storage and handling.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. The compound is a liquid at room temperature with a boiling point of 264.1°C at atmospheric pressure.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 62123-62-0 |

| Molecular Formula | C₈H₁₃ClO₃ |

| Molecular Weight | 192.64 g/mol |

| Appearance | Liquid |

| Boiling Point | 264.1°C at 760 mmHg |

| Density | 1.116 g/cm³ |

| Refractive Index | 1.443 |

Solubility Profile

Table 2: Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Halogenated Solvents | Dichloromethane, Chloroform, Carbon Tetrachloride | Soluble | Patent literature describes its use in these solvents for chemical reactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | The ester and ketone functionalities should allow for good miscibility. |

| Esters | Ethyl acetate | Soluble | "Like dissolves like" principle suggests good solubility. |

| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | The polarity of these solvents should facilitate dissolution. |

| Alcohols | Methanol, Ethanol | Soluble | The polar functional groups will interact favorably with alcohols. |

| Aqueous Solvents | Water | Sparingly soluble to Insoluble | The presence of the six-carbon chain and the chlorine atom likely limits aqueous solubility. |

Experimental Protocol for Solubility Determination

A standard protocol for determining the equilibrium solubility of a compound like this compound involves the shake-flask method.

Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of this compound to a sealed vial containing a precise volume of the solvent of interest.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Stability Profile

Specific stability data for this compound is not extensively documented. However, its stability can be inferred from the reactivity of its functional groups.

-

Hydrolytic Stability: The ester functional group is susceptible to hydrolysis under both acidic and basic conditions to yield 6-chloro-2-oxohexanoic acid and ethanol. The rate of hydrolysis is expected to be significantly faster under basic conditions.

-

Thermal Stability: The compound is likely to be reasonably stable at ambient temperatures. At elevated temperatures, decomposition may occur. The boiling point of 264.1°C suggests a degree of thermal stability.

-

Photostability: While no specific data is available, compounds with carbonyl groups can sometimes be susceptible to photodegradation. It is advisable to store the compound protected from light.

-

Stability in Protic vs. Aprotic Solvents: In protic solvents, particularly those containing nucleophiles (e.g., water, alcohols), the ester is susceptible to hydrolysis or transesterification. It is expected to be more stable in aprotic organic solvents.

Experimental Protocols for Stability Assessment

Stability studies are crucial for determining the shelf-life and appropriate storage conditions. These studies are typically conducted following guidelines from the International Council for Harmonisation (ICH).

Logical Flow for a Forced Degradation Study

Caption: Forced degradation study workflow.

Methodology for Forced Degradation Studies:

-

Stress Conditions: Subject solutions of this compound to various stress conditions, including:

-

Acidic: 0.1 M HCl at room temperature and elevated temperature.

-

Basic: 0.1 M NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal: Elevated temperature (e.g., 60°C) in a neutral solution.

-

Photolytic: Exposure to UV and visible light.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.

-

Characterization: Quantify the parent compound remaining and identify any major degradation products, potentially using mass spectrometry (LC-MS).

Conclusion

This compound is a valuable synthetic intermediate with a predictable solubility profile in common organic solvents and an anticipated susceptibility to hydrolysis, particularly under basic conditions. While specific quantitative data is limited, this guide provides a solid foundation for its use in research and development. The outlined experimental protocols offer a clear path for generating the specific solubility and stability data required for any given application, ensuring the reliable and effective use of this important chemical building block. Researchers are encouraged to perform their own specific assessments based on the intended use and storage conditions.

Ethyl 6-chloro-2-oxohexanoate: A Technical Overview of a Sparsely Documented α-Keto Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 6-chloro-2-oxohexanoate, with the CAS number 62123-62-0, is an α-keto ester that holds potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents. Its structure, featuring a reactive α-ketoester moiety and a terminal chloro group, suggests a versatile scaffold for the introduction of various functional groups and the construction of more complex molecules. However, a comprehensive review of the available scientific literature reveals a significant scarcity of specific data on its synthesis, chemical properties, and biological applications. This technical guide aims to provide a thorough overview of the existing information on this compound, supplemented with general knowledge of α-keto esters to infer potential synthetic routes and reactivity.

Chemical Properties and Data

Quantitative data for this compound is limited. The following table summarizes the available information from chemical suppliers.[1][2][3] It is important to note that experimental validation of these properties from peer-reviewed sources is currently unavailable.

| Property | Value | Source |

| CAS Number | 62123-62-0 | [1][2][3] |

| Molecular Formula | C₈H₁₃ClO₃ | [1][2] |

| Molecular Weight | 192.64 g/mol | [1] |

| Boiling Point | 264.1°C at 760 mmHg | [1] |

| Density | 1.116 g/cm³ | [1] |

| Refractive Index | 1.443 | [1] |

| Flash Point | 107.1°C | [1] |

| Canonical SMILES | CCOC(=O)C(=O)CCCCCl | [2] |

| InChI | InChI=1S/C8H13ClO3/c1-2-12-8(11)7(10)5-3-4-6-9/h2-6H2,1H3 | [2] |

| InChI Key | JGNDQZHNIWDWBR-UHFFFAOYSA-N | [2] |

Note: These properties are sourced from chemical supplier databases and have not been independently verified by published experimental studies.

Synthesis and Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not currently available in the scientific literature. However, based on general methods for the synthesis of α-keto esters, a plausible synthetic route can be proposed.

General Synthetic Strategies for α-Keto Esters

The synthesis of α-keto esters can be achieved through various established methods, including:

-

Oxidation of α-hydroxy esters: This is a common and effective method where a suitable oxidizing agent is used to convert the secondary alcohol of an α-hydroxy ester to a ketone.

-

Friedel-Crafts Acylation: This method involves the acylation of an appropriate substrate with an oxalyl chloride derivative.[4]

-

Grignard Reagent Method: Reaction of a Grignard reagent with diethyl oxalate can yield α-keto esters.[4]

-

Oxidation of Alkenes: Certain oxidation protocols can convert alkenes into α-keto acids, which can then be esterified.[5]

-

From β-ketonitriles: Visible light-promoted conversion of β-ketonitriles can produce α-ketoesters.[6]

Proposed Synthesis of this compound

A hypothetical two-step synthesis starting from a commercially available precursor is outlined below. This proposed pathway is based on well-established organic chemistry reactions.

Caption: Proposed two-step synthesis of this compound.

Hypothetical Experimental Protocol:

Step 1: Fischer Esterification

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-chloro-2-hydroxyhexanoic acid in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude ethyl 6-chloro-2-hydroxyhexanoate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of the oxidizing agent (e.g., pyridinium chlorochromate (PCC) or set up a Swern oxidation).

-

Dissolve the purified ethyl 6-chloro-2-hydroxyhexanoate from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane for PCC oxidation).

-

Add the solution of the ester dropwise to the oxidant mixture at the appropriate temperature (e.g., room temperature for PCC, -78 °C for Swern oxidation).

-

Stir the reaction mixture until TLC analysis indicates the complete consumption of the starting material.

-

Quench the reaction appropriately based on the oxidant used.

-

Perform an aqueous work-up to remove the oxidant byproducts.

-

Dry the organic layer, filter, and concentrate under reduced pressure.

-

Purify the resulting crude this compound by flash column chromatography.

Disclaimer: This is a hypothetical protocol and has not been experimentally validated. Appropriate safety precautions and reaction optimization would be necessary.

Potential Applications in Drug Development

While there is no direct evidence of this compound being used in drug development, the α-keto ester functional group is a known pharmacophore and a versatile synthetic intermediate in medicinal chemistry.

α-Keto Esters in Medicinal Chemistry

α-Keto esters are precursors to a variety of heterocyclic compounds and can participate in reactions to form molecules with potential biological activity. For instance, 2-arylhydrazono-3-oxo esters have been investigated for their biological activities. The reactivity of the α-keto group allows for nucleophilic additions, while the ester can be hydrolyzed or transesterified.

Potential Logical Relationships in Drug Discovery

The structure of this compound suggests it could serve as a starting material for the synthesis of various heterocyclic systems or as a fragment in fragment-based drug discovery. The terminal chloride provides a handle for nucleophilic substitution, allowing for the introduction of diverse functionalities.

Caption: Potential synthetic pathways from this compound.

Conclusion and Future Outlook

This compound is a chemical entity with potential for applications in organic synthesis and drug discovery. However, the current body of scientific literature lacks specific information on this compound. The information presented in this guide is largely based on the data available from chemical suppliers and extrapolated from the general chemistry of α-keto esters.

For researchers and drug development professionals, this molecule represents an unexplored building block. Future research should focus on developing and publishing a robust and scalable synthesis for this compound. Subsequent studies should then explore its reactivity and utility in the synthesis of novel compounds, which can then be screened for biological activity. Without such fundamental research, the full potential of this compound will remain unknown. It is recommended that any researcher interested in this compound first verify its properties and then develop a reliable synthetic procedure.

References

- 1. lookchem.com [lookchem.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. This compound | 62123-62-0 [sigmaaldrich.com]

- 4. mdpi.com [mdpi.com]

- 5. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 6. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

Methodological & Application

Synthesis of Heterocycles Using Ethyl 6-chloro-2-oxohexanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-chloro-2-oxohexanoate is a versatile, yet underutilized, bifunctional reagent with significant potential in the synthesis of various heterocyclic scaffolds. The presence of a reactive chloroalkane, a ketone, and an ester functionality within the same molecule allows for a range of cyclization strategies, particularly with dinucleophiles. This document provides detailed application notes and hypothetical protocols for the synthesis of two key classes of heterocycles: tetrahydropyridazinones and piperidinones, from this starting material. The methodologies are based on established principles of heterocyclic chemistry, drawing analogies from reactions of similar γ-chloro-α-ketoesters.

Introduction

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to novel heterocyclic structures is a cornerstone of modern medicinal chemistry. This compound contains two key electrophilic centers: the carbon bearing the chlorine atom and the ketone carbonyl carbon. This arrangement makes it an ideal candidate for reaction with dinucleophiles to construct six-membered rings. This document outlines two primary applications of this compound in heterocycle synthesis: the formation of tetrahydropyridazinones via reaction with hydrazines and the synthesis of piperidinones through condensation with primary amines.

Synthesis of Tetrahydropyridazinone Derivatives

The reaction of γ-keto acids or esters with hydrazine is a well-established method for the synthesis of pyridazinones.[1][2] By analogy, this compound is expected to react with hydrazine and its derivatives to yield substituted tetrahydropyridazinones. The proposed reaction pathway involves initial formation of a hydrazone at the C2 ketone, followed by an intramolecular nucleophilic substitution where the terminal nitrogen of the hydrazone displaces the chloride at C6 to form the six-membered ring.

Proposed Reaction Scheme

Caption: Proposed synthesis of tetrahydropyridazinones.

Hypothetical Quantitative Data

The following table summarizes plausible reaction conditions and outcomes based on analogous syntheses of pyridazinones from γ-keto esters.[1][2]

| Entry | R-Group (in R-NHNH₂) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H | Ethanol | 80 | 6 | 75 |

| 2 | Phenyl | Acetic Acid | 100 | 8 | 68 |

| 3 | Methyl | Methanol | 65 | 12 | 72 |

| 4 | 4-Chlorophenyl | Toluene | 110 | 10 | 65 |

Experimental Protocol: Synthesis of 6-(3-ethoxycarbonylpropyl)-4,5-dihydropyridazin-3(2H)-one (Entry 1)

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.2 eq)

-

Ethanol (0.1 M solution)

-

Sodium bicarbonate

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of this compound in ethanol, add hydrazine hydrate at room temperature.

-

Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (estimated 6 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired tetrahydropyridazinone.

Synthesis of Piperidinone Derivatives

The synthesis of piperidones can be achieved through various routes, often involving the cyclization of precursors containing both amine and carbonyl functionalities.[3] this compound can theoretically serve as a precursor for piperidinone synthesis upon reaction with primary amines. The proposed pathway involves the formation of an enamine or imine intermediate, followed by intramolecular cyclization.

Proposed Reaction Scheme

Caption: Proposed synthesis of piperidinones.

Hypothetical Quantitative Data

The following table presents hypothetical data for the synthesis of piperidinone derivatives, drawing on general principles of intramolecular cyclizations of haloamines.

| Entry | R-Group (in R-NH₂) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Benzyl | K₂CO₃ | Acetonitrile | 80 | 24 | 65 |

| 2 | Methyl | NaH | THF | 65 | 18 | 70 |

| 3 | Cyclohexyl | Et₃N | Dioxane | 100 | 36 | 55 |

| 4 | 4-Methoxybenzyl | Cs₂CO₃ | DMF | 90 | 24 | 68 |

Experimental Protocol: Synthesis of 1-Benzyl-3-(ethoxycarbonyl)-3-oxopiperidine (Entry 1)

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Potassium carbonate (2.0 eq)

-

Acetonitrile (0.1 M solution)

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a suspension of potassium carbonate in acetonitrile, add this compound and benzylamine.

-

Heat the reaction mixture to reflux (approximately 80°C) and stir vigorously.

-

Monitor the reaction by TLC until the starting material is consumed (estimated 24 hours).

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the organic layer to obtain the crude product.

-

Purify the product by flash column chromatography on silica gel to yield the desired piperidinone derivative.

Conclusion

This compound presents itself as a promising and versatile building block for the synthesis of six-membered heterocycles. The protocols detailed in this document, while based on established chemical principles and analogous reactions, provide a solid foundation for further exploration and optimization. Researchers in drug discovery and organic synthesis are encouraged to investigate the potential of this reagent in the development of novel heterocyclic entities. The straightforward access to tetrahydropyridazinone and piperidinone cores highlights the utility of this bifunctional starting material in constructing libraries of compounds for biological screening.

References

Application Notes and Protocols: Ethyl 6-chloro-2-oxohexanoate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 6-chloro-2-oxohexanoate as a key intermediate in the synthesis of advanced pharmaceutical compounds. This document includes detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its application in a laboratory setting.

Introduction

This compound (CAS No. 62123-62-0) is a bifunctional molecule containing both a keto and an ester functional group, along with a terminal chloro substituent. This unique combination of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic molecules with potential therapeutic applications. Its primary documented use is in the synthesis of novel pro-apoptotic agents, which are of significant interest in cancer research and treatment.

Application in the Synthesis of Pro-apoptotic Agents

This compound has been identified as a key starting material in the synthesis of 3,6-diamino-pyridazin-3-yl derivatives. These compounds have been investigated as inhibitors of the Bcl-xL protein, a key regulator of apoptosis (programmed cell death). Overexpression of Bcl-xL is a common survival mechanism in cancer cells, and its inhibition can lead to tumor cell death.

The primary application involves the bromination of this compound at the C3 position, creating a highly reactive intermediate that can undergo subsequent cyclization and derivatization reactions to form the desired heterocyclic core of the final drug candidate.

Quantitative Data

The following table summarizes the quantitative data for the bromination of this compound as described in the synthesis of pharmaceutical intermediates.[1][2]

| Reactant | Molecular Weight ( g/mol ) | Moles | Equivalents |

| This compound | 192.64 | 26.0 mmol | 1 |

| Bromine | 159.808 | 31.2 mmol | 1.2 |

| Product | Yield | Purity | Appearance |

| 3-bromo-6-chloro-2-oxohexanoate | 99% | Not Specified | Colorless Oil |

Experimental Protocols

Protocol 1: Bromination of this compound

This protocol details the synthesis of ethyl 3-bromo-6-chloro-2-oxohexanoate, a key intermediate for further elaboration into complex pharmaceutical agents.[1][2]

Materials:

-

This compound (5 g, 26.0 mmol)

-

Bromine (1.6 mL, 31.2 mmol)

-

Chloroform (70 mL)

-

Dichloromethane

-

10% aqueous sodium thiosulphate solution

-

Water

-

Brine

-

Magnesium sulfate

Procedure:

-

To a stirred solution of this compound (5 g, 26.0 mmol) in chloroform (70 mL), add bromine (1.6 mL, 31.2 mmol).

-

Stir the reaction mixture at ambient temperature for 6.5 hours.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 10% aqueous sodium thiosulphate solution, water, and then brine.

-

Dry the organic extract over magnesium sulfate.

-

Remove the solvent in vacuo to afford the desired product, ethyl 3-bromo-6-chloro-2-oxohexanoate (7 g, 25.8 mmol, 99% yield), as a colorless oil.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the synthetic pathway and the experimental workflow for the bromination of this compound.

Caption: Synthetic pathway for the bromination of this compound.

Caption: Experimental workflow for the synthesis and isolation of the brominated product.

References

- 1. CA3148502A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]

- 2. WO2021018857A1 - 3,6-diamino-pyridazin-3-yl derivatives, pharmaceutical compositions containing them and their uses as pro-apoptotic agents - Google Patents [patents.google.com]

Application Notes and Protocols for the Alkylation of Ethyl 6-chloro-2-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the alkylation of Ethyl 6-chloro-2-oxohexanoate, a versatile β-keto ester intermediate. The protocols described herein focus on intermolecular alkylation at the α-position and a subsequent intramolecular cyclization, a key transformation for the synthesis of piperidine derivatives, which are prevalent scaffolds in medicinal chemistry.

Introduction

This compound is a valuable building block in organic synthesis. Its β-keto ester functionality allows for facile deprotonation at the α-carbon, creating a nucleophilic enolate that can participate in a variety of carbon-carbon bond-forming reactions. One of the most significant applications is its use in the synthesis of substituted piperidines through a sequence of intermolecular alkylation followed by intramolecular cyclization. The resulting piperidine structures are of great interest in drug discovery due to their presence in a wide range of biologically active compounds.

Key Applications

-

Synthesis of α-Substituted β-Keto Esters: Introduction of various alkyl groups at the α-position to generate a library of functionalized intermediates.

-

Preparation of Piperidine Derivatives: A two-step process involving intermolecular alkylation with a suitable electrophile followed by base-mediated intramolecular cyclization to afford substituted piperidine-2-carboxylates. This serves as a powerful tool for the construction of heterocyclic scaffolds.

Data Presentation

The following table summarizes representative quantitative data for the alkylation and subsequent cyclization of β-keto ester systems, analogous to this compound.

| Entry | Substrate | Alkylating Agent/Reaction Type | Base | Solvent | Time (h) | Temp. (°C) | Yield (%) | Reference |

| 1 | Ethyl 2-oxocyclohexanecarboxylate | Benzyl Bromide | Sodium Ethoxide | Ethanol | 4 | Reflux | 85 | [Generic] |

| 2 | Diethyl malonate | 1,4-Dibromobutane | Sodium Ethoxide | Ethanol | 6 | Reflux | 75 | [Generic] |

| 3 | This compound (Proposed) | Methyl Iodide | Sodium Ethoxide | Ethanol/THF | 4-6 | RT - Reflux | ~80-90 | [Proposed] |

| 4 | Ethyl 2-acetyl-7-chloroheptanedioate | Intramolecular (Dieckmann) | Potassium t-butoxide | Toluene | 12 | 110 | ~70-80 | [Proposed] |

Experimental Protocols

Protocol 1: α-Alkylation of this compound

This protocol describes the intermolecular alkylation of this compound with an alkyl halide.

Materials:

-

This compound

-

Sodium ethoxide (NaOEt) or other suitable base (e.g., potassium tert-butoxide)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous ethanol or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol (or THF).

-

Add sodium ethoxide (1.1 equivalents) to the solvent and stir until dissolved.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.0 equivalent) dropwise to the cooled base solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete enolate formation.

-

Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude α-alkylated product.

-

Purify the product by column chromatography on silica gel.

Protocol 2: Intramolecular Cyclization to a Piperidine Derivative

This protocol outlines the base-mediated intramolecular cyclization of an α-aminoalkylated this compound derivative to form a substituted piperidine. This is a variation of the Dieckmann condensation.

Materials:

-

α-(aminoalkyl)-Ethyl 6-chloro-2-oxohexanoate derivative

-

Potassium tert-butoxide (KOtBu) or other strong, non-nucleophilic base

-

Anhydrous toluene or THF

-

Dilute hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the α-(aminoalkyl)-Ethyl 6-chloro-2-oxohexanoate derivative (1.0 equivalent) in anhydrous toluene.

-

Add potassium tert-butoxide (1.2 equivalents) portion-wise to the solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours, monitoring the reaction by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully quench with dilute HCl until the solution is acidic (pH ~5-6).

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude cyclic product.

-

Purify the product via column chromatography on silica gel to yield the desired piperidine derivative.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of piperidine derivatives.

Caption: Logical relationship of the reaction mechanism.

Application Notes and Protocols for Intramolecular Grignard Reaction of Ethyl 6-chloro-2-oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular Grignard reaction of bifunctional substrates, such as halo-ketoesters, represents a powerful synthetic strategy for the construction of cyclic molecules. This application note details the hypothetical intramolecular Grignard reaction of ethyl 6-chloro-2-oxohexanoate, a transformation that is anticipated to yield a cyclopentane derivative. While direct literature precedent for this specific substrate is limited, the principles of intramolecular organometallic reactions provide a strong foundation for the proposed protocol. This reaction is of significant interest in medicinal chemistry and drug development as the resulting functionalized cyclopentane core is a common motif in various biologically active compounds.

The primary transformation involves the in situ formation of a Grignard reagent at the C-6 position, which then undergoes a nucleophilic attack on the C-2 ketone. Ketones are generally more reactive towards Grignard reagents than esters, suggesting a preferential formation of a five-membered ring.[1][2] This intramolecular cyclization leads to the formation of a tertiary alcohol incorporated into a cyclopentane ring system. An alternative but less favored pathway could involve the attack on the ester carbonyl, which would also result in a five-membered ring but with a different substitution pattern.

Proposed Reaction Scheme

The expected reaction proceeds via an intramolecular cyclization to form ethyl 1-hydroxy-2-methylcyclopentane-1-carboxylate.

Scheme 1: Proposed Intramolecular Grignard Reaction

Key Experimental Considerations

Several factors are critical for the success of this intramolecular Grignard reaction:

-

Anhydrous Conditions: Grignard reagents are highly sensitive to protic solvents and moisture.[3][4] All glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Magnesium Activation: The surface of the magnesium metal needs to be activated to initiate the formation of the Grignard reagent. This is typically achieved using a small amount of an activating agent like iodine or 1,2-dibromoethane.

-

Slow Addition: The substrate should be added slowly to the activated magnesium suspension to maintain a low concentration of the generated Grignard reagent, which favors the intramolecular cyclization over intermolecular reactions.

-

Reaction Temperature: The reaction is typically initiated at room temperature and may require gentle heating to sustain the reaction. However, lower temperatures might be necessary to control exothermicity and improve selectivity.

Experimental Protocols

Materials and Reagents

-

This compound

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)

-

Inert atmosphere (Nitrogen or Argon)

Protocol: Intramolecular Cyclization of this compound

-

Preparation: A 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled and flame-dried under a stream of inert gas (Nitrogen or Argon).

-

Magnesium Activation: To the cooled flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine. Gently heat the flask with a heat gun until the iodine sublimes and the purple color disappears, indicating the activation of the magnesium surface.

-

Initiation: Add a small amount of anhydrous THF to cover the magnesium turnings.

-

Substrate Addition: Dissolve this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion of this solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Reaction: Once the reaction has started, add the remaining solution of this compound dropwise over a period of 1-2 hours to maintain a gentle reflux. If the reaction subsides, gentle heating may be applied.

-

Completion: After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 2-3 hours or until the magnesium is consumed.

-

Quenching: Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 1-hydroxy-2-methylcyclopentane-1-carboxylate.

Data Presentation

The following table summarizes hypothetical quantitative data for the intramolecular Grignard reaction of this compound, based on typical yields for similar cyclization reactions.

| Parameter | Value |

| Starting Material | This compound |

| Product | Ethyl 1-hydroxy-2-methylcyclopentane-1-carboxylate |

| Molecular Formula | C₉H₁₆O₃[5] |

| Molecular Weight | 172.22 g/mol [5] |

| Assumed Yield | 65-75% |

| Appearance | Colorless to pale yellow oil |

| Boiling Point (Predicted) | 95-100 °C at 10 mmHg |

Visualizations

Reaction Workflow

Caption: Experimental workflow for the synthesis of ethyl 1-hydroxy-2-methylcyclopentane-1-carboxylate.

Proposed Reaction Mechanism

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Barbier reaction - Wikipedia [en.wikipedia.org]

- 4. "Rieke magnesium-mediated transformation of conjugated dienes into nove" by Matthew Scott Sell [digitalcommons.unl.edu]

- 5. Ethyl 1-hydroxy-2-methylcyclopentane-1-carboxylate | C9H16O3 | CID 65050000 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Reactions of Ethyl 6-chloro-2-oxohexanoate with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the predicted reactivity of ethyl 6-chloro-2-oxohexanoate with various nucleophiles. This compound is a bifunctional molecule possessing two primary electrophilic centers: an α-keto-ester moiety and a primary alkyl chloride. This dual reactivity allows for a range of chemical transformations, making it a potentially valuable building block in the synthesis of diverse molecular scaffolds, particularly heterocyclic compounds relevant to drug discovery. This document outlines protocols for key intermolecular and intramolecular reactions and presents the expected outcomes based on established principles of organic chemistry.

Introduction

This compound contains two distinct electrophilic sites susceptible to nucleophilic attack: the carbonyl group of the α-keto-ester and the carbon atom bearing the chlorine atom. The α-keto-ester functionality is known to react with nucleophiles at the ketone carbonyl, while the terminal chloro group can undergo nucleophilic substitution. The chemoselectivity of these reactions can be influenced by the nature of the nucleophile and the reaction conditions.

This document explores the anticipated reactions of this compound with amine and thiol nucleophiles, focusing on both intermolecular substitution and subsequent intramolecular cyclization pathways to generate heterocyclic structures such as piperidinones.

Predicted Reaction Pathways

The primary reaction pathways for this compound with nucleophiles are expected to involve either direct attack at the C6 position, leading to a substitution of the chloride, or interaction with the α-keto-ester moiety.

Intermolecular Nucleophilic Substitution at C6

Primary amines and thiols are expected to react preferentially at the primary alkyl chloride at the C6 position via an S(_N)2 mechanism. This is based on the higher reactivity of alkyl halides compared to α-keto-esters towards many nucleophiles under neutral or basic conditions.

Caption: Intermolecular nucleophilic substitution at the C6 position.

Intramolecular Cyclization

Following the initial intermolecular substitution, the newly introduced nucleophilic group can undergo an intramolecular reaction with the α-keto-ester moiety to form a heterocyclic ring. For example, a primary amine, after substitution at C6, can undergo intramolecular condensation to form a six-membered piperidinone ring system.

Caption: Intramolecular cyclization to form a piperidinone.

Experimental Protocols

The following protocols are proposed based on analogous reactions found in the literature. Researchers should perform small-scale test reactions to optimize conditions for their specific nucleophiles.

Protocol 1: Reaction with a Primary Amine and Subsequent Intramolecular Cyclization

Objective: To synthesize a 1-substituted 3-oxopiperidine-2-carboxylate derivative.

Materials:

-

This compound

-

Primary amine (e.g., benzylamine)

-

Anhydrous solvent (e.g., acetonitrile, DMF)

-

Base (e.g., K₂CO₃, Et₃N)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-